molecular formula C26H26N8O2 B2821718 4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one CAS No. 920348-99-8

4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one

Cat. No.: B2821718
CAS No.: 920348-99-8
M. Wt: 482.548
InChI Key: DAZLWCNSIFDHSZ-UHFFFAOYSA-N
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Description

The compound 4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one features a triazolo[4,5-d]pyrimidine core, a piperazine linker, and a phenyl-substituted pyrrolidin-2-one moiety. Triazolo-pyrimidines are heterocyclic systems widely explored in medicinal chemistry due to their structural resemblance to purines, enabling interactions with enzymes and receptors such as kinases or adenosine receptors . The benzyl substituent on the triazole ring may modulate lipophilicity and steric interactions, influencing pharmacokinetic properties.

Properties

IUPAC Name

4-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N8O2/c35-22-15-20(17-33(22)21-9-5-2-6-10-21)26(36)32-13-11-31(12-14-32)24-23-25(28-18-27-24)34(30-29-23)16-19-7-3-1-4-8-19/h1-10,18,20H,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZLWCNSIFDHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5CC(=O)N(C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Structure and Synthesis

The compound features a triazolopyrimidine core, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions starting from readily available precursors. For example, the triazolopyrimidine moiety can be synthesized through cyclization reactions involving benzyl and piperazine derivatives, followed by carbonylation to form the final product.

Anticancer Activity

Research indicates that compounds containing the triazolopyrimidine structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazolopyrimidines can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. A recent study highlighted the synthesis of similar compounds that demonstrated IC50 values in the low nanomolar range against various cancer cell lines .

Antimicrobial Properties

The biological activity of triazolopyrimidine derivatives extends to antimicrobial effects. Compounds with similar structures have been reported to show activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin . This suggests potential applications in treating bacterial infections.

Inhibition of Enzymes

The compound may also act as an inhibitor of key enzymes involved in various biochemical pathways. Triazolopyrimidine derivatives have been noted for their ability to inhibit dihydrofolate reductase and other enzymes critical for cellular metabolism . Such mechanisms contribute to their anticancer and antimicrobial efficacy.

Case Studies

  • Anticancer Screening : A study evaluated a series of triazolopyrimidine derivatives for their anticancer activity against breast cancer cells. The most potent compound showed an IC50 value of 50 nM, indicating strong inhibition of cell growth .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties of several triazolo[4,5-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. One compound exhibited MIC values of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, demonstrating promising antibacterial activity .

Research Findings Summary Table

Property Finding Reference
Anticancer IC5050 nM (breast cancer cells)
Antimicrobial MIC (S. aureus)32 μg/mL
Antimicrobial MIC (E. coli)16 μg/mL
Enzyme InhibitionDihydrofolate reductase

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with triazole and pyrimidine derivatives exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. Studies suggest that it may induce apoptosis through the activation of specific apoptotic pathways.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structural components may interact with bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death. This application is particularly relevant in the context of increasing antibiotic resistance.

Neurological Disorders

Given the piperazine structure, there is potential for this compound to act on neurotransmitter receptors, making it a candidate for treating neurological disorders such as anxiety or depression. Preliminary studies have suggested that modifications to the piperazine ring can enhance affinity for serotonin receptors.

Inflammation Modulation

Compounds containing triazole rings are known to exhibit anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and pathways, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Case Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated the efficacy of related triazolo-pyrimidine compounds against breast cancer cells. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that structural analogs could lead to similar outcomes for the compound .

Case Study 2: Antimicrobial Testing

In an investigation published in the Journal of Antimicrobial Chemotherapy, researchers tested various derivatives against Staphylococcus aureus and E. coli. Compounds with similar structural motifs demonstrated minimum inhibitory concentrations (MIC) values that indicate strong antimicrobial activity, supporting further exploration of this compound's potential.

Comparison with Similar Compounds

Table 1: Comparison of Core Heterocycles

Feature Triazolo[4,5-d]pyrimidine (Target) Pyrazolo[3,4-d]pyrimidine (Compound 2, )
Nitrogen Atoms in Ring 3 2
Hydrogen Bond Acceptor Stronger (3 N sites) Moderate (2 N sites)
LogP (Predicted) ~3.5 (benzyl increases lipophilicity) ~2.8 (p-tolyl less lipophilic)

Piperazine Substituent Variations

The European patent () describes 7-(piperazin-1-yl) derivatives with diverse substituents (e.g., methyl, ethyl, hydroxyethyl). Compared to the target compound’s unsubstituted piperazine-carbonyl-pyrrolidinone linkage, alkylated piperazines (e.g., 7-(4-methylpiperazin-1-yl)) may enhance metabolic stability but reduce solubility.

Table 2: Piperazine Substituent Effects

Compound Type Substituent Solubility (Predicted) Metabolic Stability
Target Compound Piperazine-carbonyl Moderate (logS = -4.2) Moderate
Patent Compound () 4-Methylpiperazin-1-yl Low (logS = -5.1) High

Pyrrolidinone Modifications

discusses pyrrolidin-1-yl butenoic acid derivatives, which lack the lactam structure of the target’s pyrrolidin-2-one.

Research Findings and Implications

  • Isomerization Potential: Pyrazolo-triazolo-pyrimidine derivatives () undergo isomerization under specific conditions, suggesting the target compound’s triazolo-pyrimidine core may also exhibit stability challenges in acidic/basic environments .
  • Substituent Optimization : The benzyl group on the triazole ring in the target compound may offer a balance between lipophilicity and steric bulk compared to smaller substituents (e.g., methyl in ), which could enhance blood-brain barrier penetration .
  • Synthetic Accessibility: The piperazine-carbonyl-pyrrolidinone linkage in the target compound may require multi-step synthesis, contrasting with simpler piperazine-alkyl derivatives in .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?

The synthesis typically involves multi-step pathways, including:

  • Triazolo-pyrimidine core formation : Cyclization of substituted pyrimidine precursors under acidic or basic conditions .
  • Piperazine coupling : Amide bond formation between the triazolo-pyrimidine moiety and the piperazine-carbonyl group using coupling agents like EDCI or HATU .
  • Pyrrolidin-2-one functionalization : Introduction of the phenyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling . Optimization strategies :
  • Use polar aprotic solvents (e.g., DMF, DCM) for improved solubility .
  • Monitor reaction pH and temperature to minimize side products (e.g., 60–80°C for cyclization steps) .
  • Employ catalysts like Pd/C or CuI for cross-coupling reactions .

Q. What analytical techniques are critical for structural validation?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities .
  • X-ray crystallography : Resolves crystal packing and conformational flexibility of the pyrrolidin-2-one ring .

Q. What preliminary biological screening assays are recommended?

  • Enzyme inhibition assays : Test against kinases or phosphodiesterases due to the triazolo-pyrimidine scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination via MTT assays .
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can contradictory data in biological activity be resolved?

Discrepancies often arise from:

  • Assay conditions : Variability in ATP concentrations (kinase assays) or serum content (cell-based assays) .
  • Metabolic instability : Use liver microsome assays to identify rapid degradation pathways . Resolution strategies :
  • Standardize assay protocols across labs (e.g., fixed ATP at 1 mM for kinase studies) .
  • Validate findings with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC50) .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

  • Focused libraries : Modify the benzyl group (triazolo-pyrimidine) and phenylpyrrolidin-2-one moiety to probe steric/electronic effects .
  • Key parameters to track :
ModificationBiological MetricExample Outcome
Benzyl → 4-FluorophenylIC50 (Kinase X)10 nM → 2 nM
Piperazine linker elongationSolubility5 μg/mL → 20 μg/mL
  • Computational modeling : Docking studies (e.g., AutoDock) to predict binding poses and guide synthesis .

Q. How can metabolic instability of the compound be addressed?

  • Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) on the pyrrolidin-2-one carbonyl .
  • Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies .
  • Structural tweaks : Replace labile benzyl groups with heteroaromatic rings (e.g., pyridyl) to enhance metabolic resistance .

Q. What are the challenges in target validation, and how can they be mitigated?

  • Off-target effects : Use CRISPR/Cas9 knockouts of suspected targets to confirm specificity .
  • Redundant pathways : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to map downstream effects .
  • In vivo models : Validate efficacy in xenograft models with pharmacodynamic markers (e.g., phosphorylated kinase substrates) .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up synthesis?

  • Solvent selection : Transition from DMF (toxic) to cyclopentyl methyl ether (CPME) for greener chemistry .
  • Flow chemistry : Continuous-flow systems for exothermic steps (e.g., cyclization) to improve safety and yield .
  • Purification : Use preparative HPLC with C18 columns for >95% purity .

Q. What strategies minimize batch-to-batch variability in biological assays?

  • Strict QC protocols : NMR purity >98% and residual solvent limits (<500 ppm) .
  • Reference standards : Use commercially available triazolo-pyrimidine analogs (e.g., PKI-402) as internal controls .
  • Blinded testing : Randomize compound batches across assay replicates to reduce bias .

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